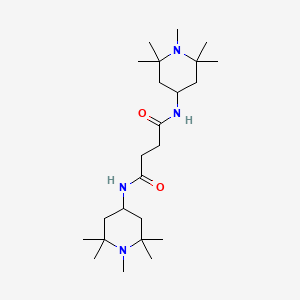
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide
Descripción general
Descripción
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide, also known as BPN or CTAP, is a selective antagonist for the μ-opioid receptor. BPN is a synthetic compound that has been developed for research purposes and has shown potential in the field of pain management.
Aplicaciones Científicas De Investigación
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been extensively studied in the field of pain management, particularly for its potential use in reducing opioid addiction and tolerance. 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to block the effects of morphine and other opioids, which could potentially reduce the development of tolerance and dependence. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been studied as a potential treatment for other conditions, such as depression and anxiety.
Mecanismo De Acción
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide acts as a selective antagonist for the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a reduction of the effects of opioids.
Biochemical and Physiological Effects
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to reduce the development of tolerance to opioids, as well as reduce the severity of withdrawal symptoms. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to reduce the rewarding effects of opioids, which could potentially reduce the risk of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid antagonists. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has a relatively long half-life, which allows for more sustained effects in animal studies.
However, one limitation of using 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide is its relatively low potency compared to other opioid antagonists. This can make it more difficult to achieve the desired effects in experiments, and may require higher doses or longer treatment periods.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide that could be used in clinical settings for pain management. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide and its effects on other opioid receptors. Finally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide could potentially be used in combination with other drugs to enhance its effects or reduce the risk of addiction.
Propiedades
IUPAC Name |
1-benzoyl-N-naphthalen-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(24-21-12-6-10-17-7-4-5-11-20(17)21)18-13-15-25(16-14-18)23(27)19-8-2-1-3-9-19/h1-12,18H,13-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLKGGMNFKPVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-N-(naphthalen-1-YL)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3443368.png)
![10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3443379.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3443384.png)






![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3443428.png)
![5-[1-(3-hydroxy-4-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B3443436.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443471.png)
